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Compound of Interest

Compound Name: 3-Pentylpyridine

CAS No.: 1802-20-6

Cat. No.: B157321 Get Quote

Executive Summary & Chemical Identity
3-Pentylpyridine (CAS: 1802-20-6) is a heteroaromatic compound characterized by a pyridine

ring substituted at the meta (3-) position with a saturated five-carbon alkyl chain. It serves as a

critical marker in lipid oxidation studies (Maillard reaction products) and a structural analog in

the development of nicotinic acetylcholine receptor ligands.

This guide provides a consolidated reference for its identification using Mass Spectrometry

(MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
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Property Value

IUPAC Name 3-Pentylpyridine

Molecular Formula C₁₀H₁₅N

Molecular Weight 149.23 g/mol

Appearance Pale yellow liquid

Boiling Point 221–223 °C (at 760 mmHg)

Density 0.905–0.911 g/cm³ (at 25 °C)

Refractive Index (

)
1.486–1.492

Solubility
Soluble in ethanol, ether, chloroform; slightly

soluble in water.

Mass Spectrometry (EI-MS) Analysis
The Electron Ionization (EI) mass spectrum of 3-pentylpyridine is dominated by fragmentation

of the alkyl chain. The stability of the aromatic pyridine ring dictates the fragmentation pathway,

favoring benzylic-type cleavage and McLafferty rearrangements.

Key Ion Fragments (70 eV)
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m/z Intensity (%) Assignment Mechanism

149 28–43 [M]⁺
Molecular Ion (Radical

Cation)

120 ~3 [M – C₂H₅]⁺ Loss of ethyl radical

106 22 [M – C₃H₇]⁺ Loss of propyl radical

93 95 [C₆H₇N]⁺

McLafferty

Rearrangement (Loss

of C₄H₈)

92 100 [C₆H₆N]⁺ -Cleavage (Base

Peak)

65 36 [C₅H₅]⁺
Pyridine ring

degradation

Fragmentation Pathway Logic
The base peak at m/z 92 and the intense peak at m/z 93 are diagnostic for 3-alkylpyridines with

chains longer than three carbons.

-Cleavage (m/z 92): Cleavage of the C-C bond between the

and

carbons of the pentyl chain yields a resonance-stabilized pyridylmethyl cation.

McLafferty Rearrangement (m/z 93): The

-hydrogen of the pentyl chain transfers to the nitrogen (or ring), followed by cleavage of the

-

bond, eliminating 1-butene and leaving a methyl-pyridine radical cation.
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Figure 1: Primary fragmentation pathways for 3-Pentylpyridine under Electron Ionization (70

eV).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis confirms the substitution pattern on the pyridine ring. The asymmetry introduced

by the 3-position substituent creates distinct chemical environments for all aromatic protons.

¹H NMR Data (CDCl₃, 400 MHz)
Shift (δ ppm) Integration Multiplicity Coupling (Hz) Assignment

8.45 1H Broad Singlet / d -
H-2 (Ortho to N,

Ipso to Alkyl)

8.38 1H dd J = 4.8, 1.6 H-6 (Ortho to N)

7.43 1H dt J = 7.8, 1.9 H-4 (Para to N)

7.14 1H dd J = 7.8, 4.8 H-5 (Meta to N)

2.60 2H t J = 7.6 α-CH₂ (Benzylic)

1.62 2H quintet J = 7.5 β-CH₂

1.35 4H m - γ, δ-CH₂

0.90 3H t J = 7.0
ε-CH₃ (Terminal

Methyl)

Interpretation:
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H-2 and H-6: These protons are most deshielded due to the electron-withdrawing nitrogen

atom. H-2 is often slightly more deshielded or broadened due to the adjacent alkyl group and

lack of large coupling partners.

H-5: The most shielded aromatic proton, appearing as a "doublet of doublets" due to

coupling with H-4 and H-6.

¹³C NMR Data (Predicted/Consensus)
Shift (δ ppm) Carbon Type Assignment

150.0 Aromatic CH C-2

147.5 Aromatic CH C-6

138.2 Quaternary C C-3 (Ipso)

135.8 Aromatic CH C-4

123.4 Aromatic CH C-5

33.1 Aliphatic CH₂ α-CH₂

31.5 Aliphatic CH₂ γ-CH₂

30.8 Aliphatic CH₂ β-CH₂

22.5 Aliphatic CH₂ δ-CH₂

14.0 Aliphatic CH₃ ε-CH₃

Infrared (IR) Spectroscopy
The IR spectrum is characterized by aromatic C-H stretches, ring skeletal vibrations, and

aliphatic chain modes.
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Wavenumber (cm⁻¹) Vibration Mode Description

3030 C-H Stretch (sp²) Weak aromatic C-H stretching.

2955, 2930, 2860 C-H Stretch (sp³)
Strong aliphatic stretches

(methyl/methylene).

1570, 1590 C=C / C=N Stretch
Pyridine ring skeletal vibrations

(Quadrant stretch).

1455, 1420 Ring Deformation
Characteristic pyridine ring

breathing/deformation.

710 C-H Bend (Out-of-plane)
Diagnostic for 3-substituted

pyridine (meta-subst).

Experimental Protocols
Protocol A: Sample Preparation for ¹H NMR
Objective: Obtain high-resolution proton spectra to verify alkyl chain length and ring

substitution.

Solvent Selection: Use Chloroform-d (CDCl₃) containing 0.03% v/v TMS (Tetramethylsilane)

as an internal standard.

Reasoning: CDCl₃ provides excellent solubility for alkylpyridines and prevents H-D

exchange that might occur in protic solvents like Methanol-d₄.

Concentration: Dissolve 10–15 mg of 3-pentylpyridine in 0.6 mL of CDCl₃.

Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended

particulate matter which causes line broadening.

Acquisition Parameters:

Pulse Angle: 30°

Relaxation Delay (d1): 1.0 – 2.0 seconds (Ensure full relaxation of aromatic protons).
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Scans (ns): 16 (Sufficient for >95% purity).

Protocol B: GC-MS Analysis for Purity
Objective: Confirm molecular weight and fragmentation pattern.

Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID.

Carrier Gas: Helium at 1.0 mL/min constant flow.

Temperature Program:

Initial: 60 °C (Hold 2 min).

Ramp: 10 °C/min to 250 °C.

Hold: 5 min at 250 °C.

Inlet: Split mode (50:1), 250 °C.

MS Source: 230 °C, 70 eV Electron Ionization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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